![molecular formula C16H19NO2 B7460601 2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). It has been widely used in scientific research to investigate the role of PKA in various cellular processes.
作用机制
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes. This compound is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cellular context. In cardiac myocytes, this compound has been shown to inhibit the PKA-mediated phosphorylation of L-type calcium channels, leading to a decrease in calcium influx and a decrease in contractility. In pancreatic beta cells, this compound has been shown to inhibit insulin secretion by blocking the PKA-mediated phosphorylation of ion channels involved in insulin release. In cancer cells, this compound has been shown to inhibit cell proliferation by blocking the PKA-mediated phosphorylation of transcription factors involved in cell cycle progression.
实验室实验的优点和局限性
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKA, making it a useful tool for investigating the role of PKA in specific cellular processes. It is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations as well. It has been shown to have off-target effects on other kinases, particularly at high concentrations. Additionally, its use can be limited by the fact that it is a competitive inhibitor of ATP, meaning that it may not be effective in cells with high levels of ATP.
未来方向
There are several future directions for research involving 2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. One area of interest is the development of more selective inhibitors of PKA that do not have off-target effects on other kinases. Another area of interest is the use of this compound in combination with other inhibitors or drugs to investigate synergistic effects on cellular processes. Finally, this compound could be used to investigate the role of PKA in other cellular processes beyond those that have already been studied.
合成方法
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzylamine with maleic anhydride to form 2-(4-methylbenzyl)malic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 3,4,5,6-tetrahydrophthalimide to produce this compound.
科学研究应用
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been extensively used in scientific research to investigate the role of PKA in various cellular processes. It has been shown to inhibit PKA-mediated phosphorylation of a variety of substrates, including ion channels, transporters, and transcription factors. This compound has been used to study the role of PKA in cardiac function, insulin secretion, and cancer cell proliferation, among other processes.
属性
IUPAC Name |
2-[(4-methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h6-9,13-14H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSIADRBUGOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


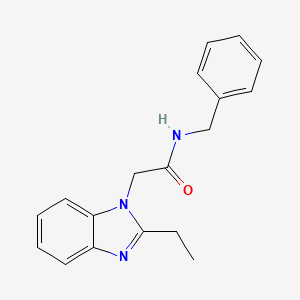
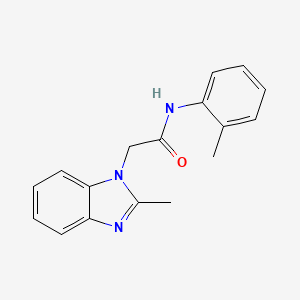
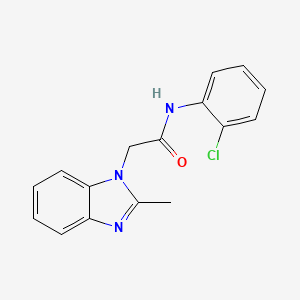


![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
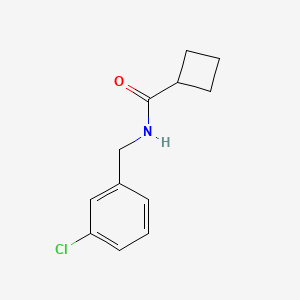
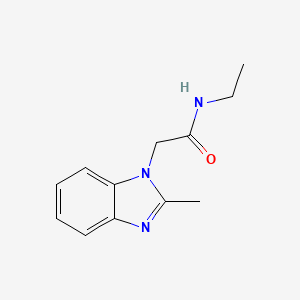
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)


